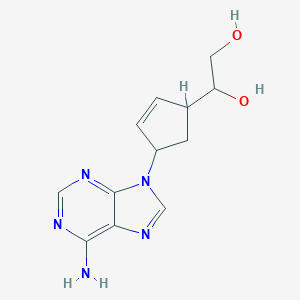

9-(4-(1,2-Dihydroxyethyl)cyclopent-2-en-1-yl)-9H-adenine

Vue d'ensemble

Description

9-(4-(1,2-Dihydroxyethyl)cyclopent-2-en-1-yl)-9H-adenine is a complex organic compound that features a cyclopentene ring substituted with a dihydroxyethyl group and an adenine moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-(1,2-Dihydroxyethyl)cyclopent-2-en-1-yl)-9H-adenine typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the cyclopentene ring with the dihydroxyethyl substituent, followed by the introduction of the adenine moiety through a series of coupling reactions. The reaction conditions often require the use of catalysts, protecting groups, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process while maintaining product quality.

Analyse Des Réactions Chimiques

Types of Reactions

9-(4-(1,2-Dihydroxyethyl)cyclopent-2-en-1-yl)-9H-adenine can undergo various chemical reactions, including:

Oxidation: The dihydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to modify the cyclopentene ring or the adenine moiety.

Substitution: Functional groups on the cyclopentene ring or adenine can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dihydroxyethyl group can yield ketones or aldehydes, while substitution reactions can introduce new functional groups to the cyclopentene ring or adenine moiety.

Applications De Recherche Scientifique

9-(4-(1,2-Dihydroxyethyl)cyclopent-2-en-1-yl)-9H-adenine has several applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.

Industry: It can be used in the production of specialized materials or as a precursor for other industrial chemicals.

Mécanisme D'action

The mechanism by which 9-(4-(1,2-Dihydroxyethyl)cyclopent-2-en-1-yl)-9H-adenine exerts its effects involves its interaction with molecular targets such as enzymes or nucleic acids. The dihydroxyethyl group and adenine moiety can form hydrogen bonds and other interactions with these targets, influencing their activity and function. The specific pathways involved depend on the context in which the compound is used, such as inhibiting enzyme activity or modulating gene expression.

Comparaison Avec Des Composés Similaires

Similar Compounds

Adenine derivatives: Compounds like 2-amino-9-(1,2-dihydroxyethyl)adenine share structural similarities and can be compared in terms of their chemical properties and biological activities.

Cyclopentene derivatives: Compounds with similar cyclopentene rings and substituents can provide insights into the unique features of 9-(4-(1,2-Dihydroxyethyl)cyclopent-2-en-1-yl)-9H-adenine.

Uniqueness

The uniqueness of this compound lies in its specific combination of a cyclopentene ring with a dihydroxyethyl group and an adenine moiety

Activité Biologique

The compound 9-(4-(1,2-dihydroxyethyl)cyclopent-2-en-1-yl)-9H-adenine (CAS No. 148179-99-1) is a modified adenine derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a cyclopentene moiety linked to an adenine base, which may influence its pharmacological properties. Key physical properties include:

| Property | Value |

|---|---|

| Molecular Weight | 261.28 g/mol |

| Density | 1.66 g/cm³ |

| Boiling Point | 596.5 °C |

Antitumor Activity

Adenine derivatives are also being explored for their antitumor properties. The structural modifications in compounds like this compound may enhance their ability to inhibit tumor cell proliferation. Comparative studies with similar compounds have demonstrated varying degrees of cytotoxicity against cancer cell lines, suggesting that the cyclopentene modification could play a role in enhancing therapeutic efficacy .

The biological activity of adenine derivatives often involves:

- Inhibition of DNA/RNA Synthesis : Compounds can act as analogs to nucleotides, disrupting normal nucleic acid synthesis.

- Interference with Enzyme Activity : Some derivatives inhibit key enzymes involved in nucleotide metabolism, such as ribonucleotide reductase.

Case Studies

- Antiviral Efficacy : In a study evaluating the antiviral activity of structurally similar adenine derivatives, it was found that modifications led to significant differences in efficacy against HSV and HIV. The introduction of hydroxyl groups at specific positions enhanced binding affinity to viral enzymes .

- Cytotoxicity Assessment : A comparative analysis of various adenine derivatives on CEM cell lines revealed that structural modifications impacted cytotoxicity profiles significantly. The study indicated that the presence of the cyclopentene ring could enhance the selective toxicity towards cancer cells while minimizing effects on normal cells .

Propriétés

IUPAC Name |

1-[4-(6-aminopurin-9-yl)cyclopent-2-en-1-yl]ethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O2/c13-11-10-12(15-5-14-11)17(6-16-10)8-2-1-7(3-8)9(19)4-18/h1-2,5-9,18-19H,3-4H2,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPDOSRMBOXOSCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CC1N2C=NC3=C(N=CN=C32)N)C(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40933328 | |

| Record name | 1-[4-(6-Amino-9H-purin-9-yl)cyclopent-2-en-1-yl]ethane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40933328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148179-99-1 | |

| Record name | 9-(4-(1,2-Dihydroxyethyl)cyclopent-2-en-1-yl)-9H-adenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148179991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[4-(6-Amino-9H-purin-9-yl)cyclopent-2-en-1-yl]ethane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40933328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.